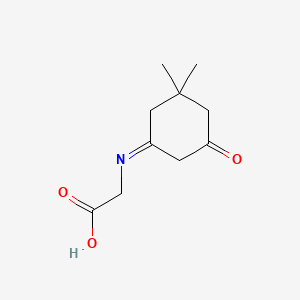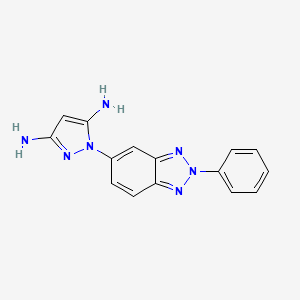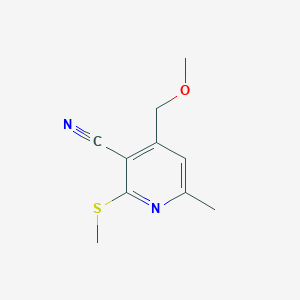
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine, also known as DMOG, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in the cellular response to hypoxia. In
Mecanismo De Acción
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase activity, this compound prevents HIF degradation, leading to its stabilization and subsequent transcriptional activation of HIF target genes.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to protect against ischemic injury, reduce inflammation, and enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or low-oxygen environments. This compound is also relatively easy to synthesize and has a long shelf-life. However, one limitation of using this compound is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in HIF regulation.
Direcciones Futuras
There are numerous future directions for the use of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in scientific research. One potential area of focus is the development of more specific prolyl hydroxylase inhibitors that can selectively target HIF regulation. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, further research is needed to fully understand the long-term effects of this compound on cellular and physiological processes.
Métodos De Síntesis
The synthesis of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine involves the reaction of cyclohexanone with glycine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization, yielding this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce HIF stabilization, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to study the role of HIF in various physiological and pathological conditions, including cancer, ischemia, and inflammation.
Propiedades
IUPAC Name |
2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-7(3-8(12)5-10)11-6-9(13)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNGOAWUNRWXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCC(=O)O)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350341 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5483-65-8 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)



![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)



